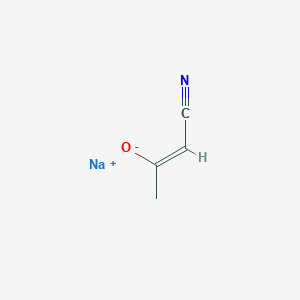![molecular formula C12H10O3 B8070463 [1,1'-Biphenyl]-2,4,4'-triol CAS No. 66624-11-1](/img/structure/B8070463.png)
[1,1'-Biphenyl]-2,4,4'-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . They are used in several industrial applications and are among the most persistent classes of pollutants .
Synthesis Analysis
Biphenyl compounds can be synthesized through various methods. For instance, one study discusses the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles . Another study mentions the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine .Molecular Structure Analysis
The molecular structure of biphenyl compounds consists of two connected phenyl rings . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For example, one study discusses the creation of two-dimensional covalent organic frameworks with hierarchical porosity using biphenyl compounds .Physical And Chemical Properties Analysis
Biphenyl has a molecular weight of 154.2078 and forms colorless crystals . It has a boiling point of 527 K and a melting point of 343 K .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents : Biphenyl derivatives, including [1,1'-Biphenyl]-2,4,4'-triol, have been studied for their potential as antibacterial agents against antibiotic-resistant bacteria. This research is crucial due to the global challenge of antibiotic resistance (Wang et al., 2022).
Tyrosinase Inhibition : Biphenyl ester derivatives, including those related to [1,1'-Biphenyl]-2,4,4'-triol, have been synthesized and found to be effective tyrosinase inhibitors. These compounds are relevant in the context of treatments for conditions like hypertension and inflammation (Kwong et al., 2017).
Pharmaceutical/Electronic Materials : The use of [1,1'-Biphenyl]-2,4,4'-triol in the templated deprotonative metalation of polyaryl systems can lead to the development of key materials for pharmaceutical and nanomaterials industries. This includes its transformation into multi-iodoarenes, which are precursors for organic light-emitting diodes (Martı́nez-Martı́nez et al., 2017).
Antimicrobial and Antioxidant Properties : Biphenyl compounds derived from natural sources have shown antimicrobial and antioxidant activities. This includes compounds similar to [1,1'-Biphenyl]-2,4,4'-triol isolated from natural products (Du et al., 2012).
Chemosensors for Carbohydrates : Biphenyl boronic acids, related to [1,1'-Biphenyl]-2,4,4'-triol, have been developed as chemosensors for carbohydrates. These compounds can differentiate between diol and triol units in carbohydrates, providing valuable stereochemical information (Oesch & Luedtke, 2015).
Liquid Crystal Research : Studies have shown that derivatives of [1,1'-Biphenyl]-2,4,4'-triol can be used to create liquid crystalline materials with potential applications in displays and other technologies (Hayashi, Yamaguchi, & Matsumoto, 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,13-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDABMPUGYTZWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,4,4'-triol | |
CAS RN |
66624-11-1 |
Source


|
| Record name | 4-(4-hydroxyphenyl)benzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol](/img/structure/B8070382.png)

![Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8070395.png)


![[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium;chloride](/img/structure/B8070416.png)







